molecular formula C20H19N3O3 B12527114 Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- CAS No. 664995-99-7

Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12527114
CAS No.: 664995-99-7
M. Wt: 349.4 g/mol
InChI Key: RJZINLKYNXMNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its broad spectrum of biological activities. This compound is part of the pyrroloquinoxaline family, which is known for its diverse pharmacological properties, including antipsychotic, antiviral, antituberculosis, antiparasitic, and anticancer activities .

Preparation Methods

The synthesis of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- typically involves a multi-step pathway starting from commercially available 2-nitroaniline. The synthetic route includes the following steps :

    Nitration: 2-nitroaniline is subjected to nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Cyclization: The amine group undergoes cyclization to form the pyrroloquinoxaline core.

    Substitution: The core structure is then substituted with the 3,4,5-trimethoxyphenyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antiproliferative activity against various human leukemia cell lines, making it a promising candidate for cancer research.

    Medicine: Due to its broad pharmacological profile, it is being investigated for potential therapeutic applications in treating psychiatric disorders, viral infections, and parasitic diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways . It has been shown to:

    Inhibit Enzymes: The compound inhibits enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation.

    Intercalate DNA: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.

    Modulate Receptors: The compound modulates receptors such as adenosine receptors, affecting neurotransmission and cellular responses.

Comparison with Similar Compounds

Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- can be compared with other similar compounds in the pyrroloquinoxaline family :

    Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound also exhibits antiproliferative activity but has a different substitution pattern.

    Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives: These derivatives show potent inhibition of Bruton’s tyrosine kinase, making them effective in treating certain cancers.

    [1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds are known for their DNA-binding affinity and potential as rapid-onset antidepressants.

The uniqueness of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern and broad spectrum of biological activities, making it a versatile compound for scientific research and potential therapeutic applications .

Properties

CAS No.

664995-99-7

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)pyrrolo[1,2-a]quinoxalin-4-amine

InChI

InChI=1S/C20H19N3O3/c1-24-17-11-13(12-18(25-2)19(17)26-3)21-20-16-9-6-10-23(16)15-8-5-4-7-14(15)22-20/h4-12H,1-3H3,(H,21,22)

InChI Key

RJZINLKYNXMNPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=CC=CC=C3N4C2=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.